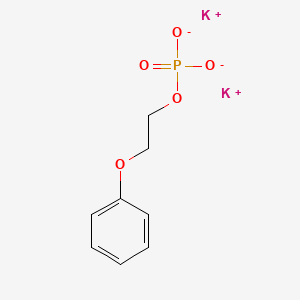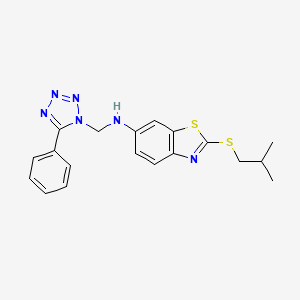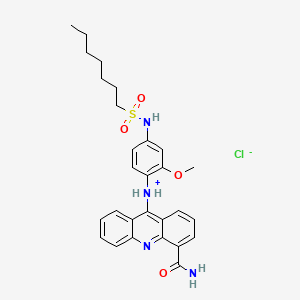
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Methylation: The cyclohexene is then subjected to methylation using methyl iodide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the hydroxylation of the methylated cyclohexene using a reagent like osmium tetroxide to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The methanol group can form hydrogen bonds, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar structure but lacks the methyl groups.
Cyclohexene: Lacks the methanol group.
Methylcyclohexane: Lacks the methanol group and has a different substitution pattern.
Uniqueness
3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72812-40-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1,2,4-trimethylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-8-4-5-10(3,7-11)9(2)6-8/h6,9,11H,4-5,7H2,1-3H3 |
Clave InChI |
OQQITXVHRIGINI-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CCC1(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)









![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)

